Psma I&S tfa -

Psma I&S tfa

Catalog Number: EVT-10988753
CAS Number:
Molecular Formula: C61H83F3N10O23S
Molecular Weight: 1413.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of Psma I&S tfa involves an automated process utilizing a Scintomics GRP 4 V module. This method allows for precise control over reaction conditions, which are crucial for achieving high radiochemical yields and purities. Key steps in the synthesis include:

  1. Preparation of the Reaction Mixture: A solution containing freshly eluted technetium-99m pertechnetate is combined with the freeze-dried reagent containing the peptide.
  2. Heating: The mixture is heated to approximately 100 °C for 20 minutes to facilitate the labeling process.
  3. Quality Control: Post-synthesis, the product undergoes rigorous quality control using high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) to assess radiochemical purity and yield .

The optimal pH for the reaction has been identified as critical, with studies showing that a pH range between 7.8 and 8.2 maximizes yield and purity .

Molecular Structure Analysis

Structure and Data

Psma I&S tfa consists of a peptide sequence that binds specifically to prostate-specific membrane antigen. The molecular structure features a technetium core complexed with the peptide, which enhances its binding affinity to target cells.

  • Molecular Formula: The exact molecular formula is dependent on the specific peptide sequence used in synthesis.
  • Molecular Weight: The molecular weight varies based on the peptide but typically falls within a range suitable for biological applications.

The structural integrity of Psma I&S tfa is crucial for its function as it determines the compound's ability to bind effectively to prostate-specific membrane antigen .

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction involved in the synthesis of Psma I&S tfa is the coordination of technetium-99m with the peptide moiety. This process can be summarized as follows:

  1. Formation of Technetium Complex: The technetium-99m ion coordinates with specific functional groups on the peptide, forming a stable complex.
  2. Stability Assessment: Post-synthesis stability studies indicate that the complex maintains its integrity under physiological conditions, which is essential for effective imaging and therapeutic applications .

Quality control measures include evaluating potential impurities such as unbound technetium-99m pertechnetate and colloidal forms of technetium .

Mechanism of Action

Process and Data

The mechanism of action of Psma I&S tfa involves its binding to prostate-specific membrane antigen expressed on prostate cancer cells. Upon administration:

  1. Targeting: The compound selectively binds to prostate-specific membrane antigen, allowing for targeted imaging or therapeutic delivery.
  2. Internalization: Following binding, the complex can be internalized by cancer cells, facilitating localized treatment or enhanced imaging contrast.

Studies have shown that Psma I&S tfa exhibits improved internalization efficiency compared to other radiopharmaceuticals, enhancing its diagnostic capabilities .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Psma I&S tfa exhibits several notable physical and chemical properties:

  • Solubility: Soluble in saline solutions, making it suitable for intravenous administration.
  • Stability: Radiochemical stability assessed over time indicates that it retains high purity levels (>90%) up to several hours post-preparation.
  • Lipophilicity: The partition coefficient (Log P) indicates its distribution between organic and aqueous phases, essential for understanding its biodistribution in vivo .

These properties are critical for ensuring effective delivery and action within biological systems.

Applications

Scientific Uses

Psma I&S tfa has significant applications in both diagnostic imaging and therapeutic contexts:

  1. Diagnostic Imaging: Used in single-photon emission computed tomography (SPECT) imaging to visualize prostate cancer lesions.
  2. Radio-Guided Surgery: Assists surgeons in identifying cancerous tissues during procedures, improving surgical outcomes by ensuring complete resection of tumors.
  3. Therapeutic Applications: Potential use in targeted radionuclide therapy by delivering therapeutic doses directly to prostate cancer cells.

Research continues to explore further applications of Psma I&S tfa in clinical settings, emphasizing its role in enhancing patient outcomes through precise targeting of prostate cancer .

Radiochemistry and Synthesis Methodologies

Precursor Design for Technetium-99m Labeling

The precursor PSMA-I&S (2-mercaptoacetyl-D-Ser-D-Ser-D-Ser-D-Tyr-D-2-Nal-D-Lys(Sub-L-Lys-Urea-L-Glu)) is engineered for high-affinity technetium-99m binding. Its trifluoroacetic acid (TFA) salt form significantly enhances solubility and radiolabeling efficiency. The TFA counterion stabilizes the precursor during lyophilization and storage, minimizing degradation and ensuring reproducible labeling kinetics. The pharmacophore features a Lys-Urea-Glu motif that specifically targets prostate-specific membrane antigen (PSMA), while the mercaptoacetyl-triserine (MAS3) chelator enables stable coordination with the [⁹⁹ᵐTc≡O]³⁺ core. Preclinical validation confirmed >95% binding to PSMA-expressing LNCaP cells, with the TFA salt reducing non-specific interactions during synthesis [7] [2].

Chelator-Linker Modification Strategies

The MAS3 (mercaptoacetyl-triserine) chelator is pivotal for forming stable technetium-99m complexes. MAS3’s three serine residues provide optimal geometry for coordinating the [⁹⁹ᵐTc≡O]³⁺ core, achieving dissociation constants <10⁻¹² M. Linker modifications include:

  • Hydrophobic spacers: Introduction of suberic acid (Sub) between the pharmacophore and chelator enhances PSMA binding affinity by 3-fold compared to glutaric acid variants.
  • Aromatic residues: D-2-naphthylalanine (D-2-Nal) in the linker region increases lipophilicity (log P = -2.1), improving tumor uptake and retention [3].

Table 1: Impact of Linker Modifications on Binding Affinity

Linker ComponentIC₅₀ (nM)Lipophilicity (log P)
Suberic acid (Sub)5.8 ± 0.9-2.1
Glutaric acid18.3 ± 2.1-3.0
D-2-Naphthylalanine4.2 ± 0.7-1.8

Radiolabeling Optimization Parameters

Critical parameters for efficient [⁹⁹ᵐTc]Tc-PSMA-I&S synthesis include:

  • pH control: Optimal labeling occurs at pH 8.2 ± 0.2. Below pH 7.2, yields drop to <50% due to technetium colloid formation; above pH 8.5, hydrolysis impurities increase [2].
  • Temperature and time: Heating at 100°C for 20 minutes achieves >95% radiochemical yield (RCY). Lower temperatures (80°C) prolong reaction times (>30 min) and reduce yields by 25% [4].
  • Reducing agent: Stannous chloride (SnCl₂) at 20 µg/mL prevents technetium oxidation. Excess Sn²⁺ (>50 µg/mL) promotes reduced hydrolyzed technetium impurities [4].

Automated Good Manufacturing Practice-Compliant Production Processes

Automated synthesis using Scintomics GRP modules enables reproducible, high-yield production under Good Manufacturing Practice guidelines:

  • Cassette configuration: Modified [⁶⁸Ga]Ga-PSMA cassettes incorporate shielded [⁹⁹ᵐTc]pertechnetate vials and stannous chloride lines. The Sep-Pak Light C18 cartridge purifies the product, replacing PS-H⁺ cartridges required for gallium-68 purification [4].
  • Process steps:
  • Precursor dissolution in 1.5 M HEPES buffer (pH 8.2)
  • [⁹⁹ᵐTc]pertechnetate addition and heating (100°C, 20 min)
  • C18 cartridge purification and ethanol/water elution
  • Sterile filtration and dilution with phosphate-buffered saline
  • Yields and reproducibility: Three validation batches demonstrated consistent radiochemical purity (96.3–98.2%) and activity yields of 58.7 ± 1.5% (n=3) [2] [4].

Table 2: Automated Production Performance Metrics

ParameterBatch 1Batch 2Batch 3
Radiochemical purity (%)96.397.698.2
Activity yield (%)57.960.158.1
Total volume (mL)14.014.213.8

Lyophilized Kit Formulation Development

Lyophilized kits contain 40 µg PSMA-I&S trifluoroacetic acid salt, HEPES buffer, and cryoprotectants (e.g., trehalose). Key development considerations:

  • Stabilizers: Trifluoroacetic acid maintains precursor integrity during freeze-drying, reducing peptide aggregation to <2%.
  • Reconstitution: Kits are reconstituted with 1–3 mL of [⁹⁹ᵐTc]pertechnetate (up to 2 GBq), followed by stannous chloride addition.
  • Stability: Post-reconstitution, radiochemical purity remains >90% for 6 hours at 25°C, meeting clinical usability requirements. Lyophilized kits retain full functionality for 6 months when stored at -20°C [4] [2]. The trifluoroacetic acid counterion prevents oxidation, maintaining >98% precursor purity throughout shelf life [1].

Properties

Product Name

Psma I&S tfa

IUPAC Name

(2S)-2-[[(1S)-1-carboxy-5-[[8-[[(5R)-5-carboxy-5-[[(2R)-2-[[(2R)-2-[[(2R)-3-hydroxy-2-[[(2R)-3-hydroxy-2-[[(2R)-3-hydroxy-2-[(2-sulfanylacetyl)amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]pentyl]amino]-8-oxooctanoyl]amino]pentyl]carbamoylamino]pentanedioic acid;2,2,2-trifluoroacetic acid

Molecular Formula

C61H83F3N10O23S

Molecular Weight

1413.4 g/mol

InChI

InChI=1S/C59H82N10O21S.C2HF3O2/c70-30-44(62-49(76)33-91)53(81)66-46(32-72)55(83)67-45(31-71)54(82)65-42(28-34-18-21-38(73)22-19-34)52(80)64-43(29-35-17-20-36-11-5-6-12-37(36)27-35)51(79)63-39(56(84)85)13-7-9-25-60-47(74)15-3-1-2-4-16-48(75)61-26-10-8-14-40(57(86)87)68-59(90)69-41(58(88)89)23-24-50(77)78;3-2(4,5)1(6)7/h5-6,11-12,17-22,27,39-46,70-73,91H,1-4,7-10,13-16,23-26,28-33H2,(H,60,74)(H,61,75)(H,62,76)(H,63,79)(H,64,80)(H,65,82)(H,66,81)(H,67,83)(H,77,78)(H,84,85)(H,86,87)(H,88,89)(H2,68,69,90);(H,6,7)/t39-,40+,41+,42-,43-,44-,45-,46-;/m1./s1

InChI Key

FOEGHHIZXFEBBF-CWOBTLKXSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CC(C(=O)NC(CCCCNC(=O)CCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CO)NC(=O)CS.C(=O)(C(F)(F)F)O

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)C[C@H](C(=O)N[C@H](CCCCNC(=O)CCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)O)NC(=O)[C@@H](CC3=CC=C(C=C3)O)NC(=O)[C@@H](CO)NC(=O)[C@@H](CO)NC(=O)[C@@H](CO)NC(=O)CS.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.